3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H17BrN2OSi It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyrazoles.
Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.
Reduction Products: The primary reduction product is the corresponding alcohol.
Scientific Research Applications
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Similar structure but lacks the aldehyde group.
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine and aldehyde functional groups, which allow for a wide range of chemical modifications and applications. The trimethylsilyl group also enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17BrN2O2Si |
---|---|
Molecular Weight |
305.24 g/mol |
IUPAC Name |
5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
APLJJJHTAOBBTA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.